molecular formula C8H6FN3O2S B13514534 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13514534
M. Wt: 227.22 g/mol
InChI Key: RGZSEAADCGHLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a triazole ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Attachment to Benzene Ring: The triazole ring is then attached to a benzene ring through a suitable linker, often via a nucleophilic aromatic substitution reaction.

    Introduction of the Sulfonyl Fluoride Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Utilizing large reactors to carry out the synthesis steps in a controlled manner.

    Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Biological Activity

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound featuring a triazole moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a versatile building block for various biologically active compounds. The unique combination of functional groups within this molecule enhances its reactivity and interaction with biological targets.

Structural Characteristics

  • Molecular Formula : C8_8H6_6FN3_3O2_2S
  • Molecular Weight : 227.22 g/mol
  • IUPAC Name : 4-(triazol-2-yl)benzenesulfonyl fluoride
  • Canonical SMILES : C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F

Reactivity

The presence of the sulfonyl fluoride group in this compound significantly enhances its reactivity, allowing it to participate in various chemical reactions, particularly those involving nucleophiles. This feature makes it a valuable intermediate in the synthesis of numerous biologically active molecules.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by forming covalent bonds with active site residues, thereby inhibiting their function. This interaction can trigger various biochemical pathways that lead to therapeutic effects.

Biological Applications

Research has indicated that compounds containing triazole and sulfonyl fluoride groups exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Inhibition of cyclooxygenase enzymes (e.g., COX-2) has been observed, which is crucial in the inflammatory response.
  • Anticancer Potential : The ability to inhibit specific enzymes involved in cancer progression has been noted in several studies.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits the COX-2 enzyme, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial Efficacy :
    • Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent.
  • Synthesis of Derivatives :
    • The compound serves as a precursor for synthesizing various derivatives with enhanced biological properties. For instance, modifications to the triazole ring have resulted in improved potency against certain cancer cell lines.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits COX-2 enzyme activity
AnticancerShows potential in inhibiting cancer progression through enzyme modulation

Properties

Molecular Formula

C8H6FN3O2S

Molecular Weight

227.22 g/mol

IUPAC Name

4-(triazol-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H

InChI Key

RGZSEAADCGHLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.